molecular formula C12H14N2O2S B7531848 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one

4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one

Cat. No. B7531848
M. Wt: 250.32 g/mol
InChI Key: KBGIAPZRFHVVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one (CTP) is a compound that has gained significant attention in recent years due to its potential applications in various scientific fields. CTP is a heterocyclic compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The exact mechanism of action of 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, among others. It has also been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects in the body. In animal studies, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been shown to increase locomotor activity and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects. In vitro studies have shown that 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one can inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer in animal studies. However, one limitation of using 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one is its relatively high cost compared to other compounds that have similar effects on the body.

Future Directions

There are several future directions for research on 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one and its interactions with various receptors and enzymes in the body.

Synthesis Methods

4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one can be synthesized using various methods, including the reaction of 3-cyclopropylthiophene-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. In neuroscience, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer. In pharmacology, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been investigated for its interactions with various receptors and enzymes in the body.

properties

IUPAC Name

4-(3-cyclopropylthiophene-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-10-7-14(5-4-13-10)12(16)11-9(3-6-17-11)8-1-2-8/h3,6,8H,1-2,4-5,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGIAPZRFHVVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=C2)C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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